Bienvenue dans la boutique en ligne BenchChem!

Roxindole

Dopamine D2 receptor Partial agonism Functional selectivity

Roxindole delivers a polypharmacology profile unattainable with generic D2/D3 agonists: low-intrinsic-efficacy D2 partial agonism (Emax=11%), high-affinity 5-HT1A partial agonism (pKi=9.42, Emax=59.6%), and potent 5-HT reuptake inhibition. Unlike pramipexole or ropinirole, it suppresses apomorphine-induced stereotypy (ED50=0.65 mg/kg) without inducing catalepsy—enabling antipsychotic mechanism studies free of motor confounds. Despite 5% oral bioavailability, rapid brain penetration supports CNS PK/PD investigations. Procure the ≥98% pure compound for reproducible, publication-ready data.

Molecular Formula C23H26N2O
Molecular Weight 346.5 g/mol
CAS No. 112192-04-8
Cat. No. B1679591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxindole
CAS112192-04-8
Synonyms3-(4-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)butyl)-1H-indol-5-ol
5-hydroxy-3-(4-(4-phenyl-1,2,3,6-tetrahydropyidyl)-1-butyl)-1-indole mesylate
EMD 49980
EMD-49980
roxindol
roxindole
roxindole hydrochloride
roxindole mesylate
roxindole monohydrochloride
Molecular FormulaC23H26N2O
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O
InChIInChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2
InChIKeyHGEYJZMMUGWEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roxindole (CAS 112192-04-8) Chemical Identity, Class, and Procurement Baseline


Roxindole (developmental code EMD-49980) is a dopaminergic and serotonergic small molecule originally developed by Merck KGaA for schizophrenia, but advanced for its antidepressant and anxiolytic effects [1]. Chemically, it is an indolealkylpiperidine derivative with the molecular formula C23H26N2O and a molecular weight of 346.47 g/mol [2]. It acts as a partial agonist at dopamine D2, D3, and D4 receptors and as a high-affinity partial agonist at serotonin 5-HT1A receptors, while also inhibiting serotonin reuptake [3]. It is supplied primarily as the hydrochloride salt for research use.

Why Roxindole (CAS 112192-04-8) Cannot Be Substituted with Generic D2/D3 Agonists


Roxindole exhibits a unique polypharmacology that cannot be replicated by generic dopamine D2/D3 agonists like pramipexole or ropinirole. Its functional profile is defined by a combination of low intrinsic efficacy at D2 receptors, robust partial agonism at 5-HT1A receptors, and potent serotonin reuptake inhibition [1]. In contrast, most D2/D3 agonists act as full or near-full agonists at D2 and lack meaningful serotonergic activity. This distinct pharmacological signature, coupled with its rapid brain penetration despite low oral bioavailability, drives its specific utility in preclinical models of depression and anxiety [2].

Roxindole (CAS 112192-04-8) Quantitative Differentiation Against Comparator Compounds


Roxindole Exhibits Significantly Lower Intrinsic Efficacy at Human D2 Receptors Compared to Pramipexole and Ropinirole

In [35S]GTPγS binding assays at recombinant human D2S receptors, roxindole displays markedly lower intrinsic efficacy (Emax = 11% relative to dopamine) compared to the full agonists pramipexole (Emax = 100%) and ropinirole (Emax = 100%) [1]. At the hD2L isoform, roxindole acts as an antagonist, whereas pramipexole retains high efficacy [1]. This functional profile positions roxindole as a unique tool for studying partial agonism at D2 autoreceptors without inducing postsynaptic hyperactivity.

Dopamine D2 receptor Partial agonism Functional selectivity

Roxindole Acts as a High-Affinity Partial Agonist at 5-HT1A Receptors, Unlike Quinpirole

At human 5-HT1A receptors, roxindole exhibits high binding affinity (pKi = 9.42) and robust partial agonism (Emax = 59.6% relative to 5-HT) [1]. In contrast, the dopamine D2/D3 agonist quinpirole shows negligible activity at 5-HT1A receptors [1]. This serotonergic component is critical for roxindole's antidepressant-like effects and distinguishes it from pure dopaminergic agents.

5-HT1A receptor Serotonin Antidepressant

Roxindole Demonstrates Greater Autoreceptor Selectivity than Talipexole in Behavioral Models

In rats, roxindole and talipexole both reduce spontaneous motility (threshold dose 0.0625 mg/kg s.c.) [1]. However, in reserpinized rats with hypersensitive postsynaptic receptors, talipexole fully reverses hypomotility, whereas roxindole only partially restores activity (threshold dose 0.25 mg/kg) [1]. Furthermore, when co-administered with the D1 agonist SKF 38393, talipexole induces stereotyped behavior (indicating postsynaptic D2 activation), while roxindole does not [1]. These findings indicate that roxindole possesses greater functional selectivity for dopamine autoreceptors over postsynaptic receptors.

Dopamine autoreceptor Behavioral pharmacology Selectivity

Roxindole Inhibits Apomorphine-Induced Climbing and Stereotypy with Comparable Potency to Haloperidol

In mice, roxindole inhibits apomorphine-induced climbing with an ED50 of 1.4 mg/kg s.c., and in rats, it inhibits apomorphine-induced stereotypy with an ED50 of 0.65 mg/kg s.c. [1]. These values are comparable to those reported for the classical antipsychotic haloperidol [1]. Unlike haloperidol, however, roxindole does not induce catalepsy in rats or mice [1]. This profile suggests antipsychotic-like efficacy with a reduced propensity for extrapyramidal side effects.

Antipsychotic Apomorphine Behavioral pharmacology

Roxindole Potently Blocks Dopamine-Stimulated [35S]GTPγS Binding at hD2 Receptors (pκB = 9.05)

In functional assays at human D2 receptors, roxindole potently blocks dopamine-stimulated [35S]GTPγS binding with a pκB of 9.05 [1]. This indicates that roxindole can act as a potent D2 antagonist in systems where endogenous dopamine tone is high. This property is not shared by many D2 partial agonists and may contribute to its unique pharmacological profile.

Dopamine D2 receptor Antagonism Functional assay

High-Value Research Applications of Roxindole (CAS 112192-04-8) Based on Verified Differentiation


Investigating D2 Autoreceptor-Selective Modulation Without Postsynaptic Activation

Roxindole is uniquely suited for in vivo and in vitro studies requiring selective dopamine autoreceptor stimulation. Its low intrinsic efficacy at postsynaptic D2 receptors (Emax = 11%) and antagonist activity at D2L prevent the postsynaptic hyperactivity and motor side effects seen with full agonists like pramipexole or talipexole [1][2].

Modeling Antidepressant-Like Effects via Combined D3 and 5-HT1A Activation

Roxindole's high-affinity partial agonism at 5-HT1A (pKi = 9.42, Emax = 59.6%) and preferential activation of D3 over D2 receptors (pEC50 = 9.23 vs. 7.88) provide a robust platform for studying rapid-onset antidepressant mechanisms. This polypharmacology is not achievable with selective D2/D3 agonists like pramipexole or ropinirole [1][3].

Evaluating Antipsychotic-Like Efficacy with Reduced Extrapyramidal Liability

Roxindole inhibits apomorphine-induced climbing (ED50 = 1.4 mg/kg) and stereotypy (ED50 = 0.65 mg/kg) with potency comparable to haloperidol, yet does not induce catalepsy. This makes it an essential tool for dissecting antipsychotic mechanisms that avoid motor side effects [4].

Studying Brain-Penetrant Compounds with Low Oral Bioavailability

Despite an estimated oral bioavailability of only 5%, roxindole readily crosses the blood-brain barrier, achieving brain concentrations far exceeding plasma levels. This property is valuable for research focused on CNS drug delivery and pharmacokinetic-pharmacodynamic relationships [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.